Cas no 7106-96-9 (7-amino-1,3-dioxaindane-5-carboxylic acid)

7-amino-1,3-dioxaindane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1,3-Benzodioxole-5-carboxylic acid, 7-amino-
- 7-amino-1,3-dioxaindane-5-carboxylic acid
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- インチ: 1S/C8H7NO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3,9H2,(H,10,11)
- InChIKey: KXUZDKHOFULCAG-UHFFFAOYSA-N
- SMILES: O1C2=C(N)C=C(C(O)=O)C=C2OC1
7-amino-1,3-dioxaindane-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-151141-0.05g |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 0.05g |
$839.0 | 2023-02-14 | ||
Enamine | EN300-151141-5.0g |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 5.0g |
$2899.0 | 2023-02-14 | ||
Enamine | EN300-151141-10000mg |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 10000mg |
$2701.0 | 2023-09-27 | ||
Enamine | EN300-151141-50mg |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 50mg |
$528.0 | 2023-09-27 | ||
Enamine | EN300-151141-500mg |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 500mg |
$603.0 | 2023-09-27 | ||
Enamine | EN300-151141-2500mg |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 2500mg |
$1230.0 | 2023-09-27 | ||
Enamine | EN300-151141-1.0g |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-151141-0.25g |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 0.25g |
$920.0 | 2023-02-14 | ||
Enamine | EN300-151141-0.5g |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 0.5g |
$959.0 | 2023-02-14 | ||
Enamine | EN300-151141-0.1g |
7-amino-1,3-dioxaindane-5-carboxylic acid |
7106-96-9 | 0.1g |
$879.0 | 2023-02-14 |
7-amino-1,3-dioxaindane-5-carboxylic acid 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
7-amino-1,3-dioxaindane-5-carboxylic acidに関する追加情報
7-Amino-1,3-Dioxaindane-5-Carboxylic Acid: A Comprehensive Overview
7-Amino-1,3-Dioxaindane-5-Carboxylic Acid (CAS No. 7106-96-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. Recent advancements in research have further elucidated its properties, mechanisms of action, and therapeutic potential.
The molecular structure of 7-amino-1,3-dioxaindane-5-carboxylic acid comprises a dioxaindane ring system with an amino group at the 7-position and a carboxylic acid group at the 5-position. This arrangement imparts the compound with distinctive chemical reactivity and biological activity. The dioxaindane ring, a six-membered ring containing two oxygen atoms, contributes to the compound's stability and bioavailability, making it an attractive candidate for various applications.
Recent studies have focused on the synthesis and characterization of 7-amino-1,3-dioxaindane-5-carboxylic acid. Researchers have explored novel synthetic pathways to enhance the efficiency and scalability of its production. For instance, methodologies involving ring-closing metathesis and enzymatic catalysis have been reported, offering promising routes for large-scale synthesis. These advancements not only improve the accessibility of the compound but also pave the way for its integration into complex molecular frameworks.
The biological activity of 7-amino-1,3-dioxaindane-5-carboxylic acid has been a focal point of recent investigations. Preclinical studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases. For example, research published in *Nature Communications* highlights its ability to modulate enzyme activity through a mechanism involving hydrogen bonding and π-interactions. These findings underscore its potential as a lead compound for drug discovery.
In addition to its enzymatic inhibitory properties, 7-amino-1,3-dioxaindane-5-carboxylic acid has shown promise in immunomodulatory applications. Studies conducted by researchers at the University of California have revealed its capacity to regulate immune responses by targeting specific cytokines and chemokines. This dual functionality—simultaneously acting as an enzyme inhibitor and immunomodulator—positions it as a versatile tool in therapeutic development.
The pharmacokinetic profile of 7-amino-1,3-dioxaindane-5-carboxylic acid has also been extensively studied. Research indicates that it exhibits favorable absorption and distribution properties, with minimal toxicity observed in preclinical models. These attributes are critical for its potential translation into clinical settings.
Moreover, the compound's role as a building block in medicinal chemistry cannot be overstated. Its modular structure allows for easy functionalization, enabling the creation of derivatives with enhanced potency and selectivity. For instance, researchers have successfully synthesized analogs with improved solubility and bioavailability by modifying substituents on the dioxaindane ring.
Recent collaborative efforts between academic institutions and pharmaceutical companies have further accelerated research into 7-amino-1,3-dioxaindane-5-carboxylic acid's therapeutic potential. Partnerships such as these are essential for bridging the gap between basic research and clinical application.
In conclusion, 7-amino-1,3-dioxaindane-5-carboxylic acid (CAS No. 7106-96-9) stands out as a compound with immense potential in drug discovery and development. Its unique molecular structure, coupled with recent advancements in synthesis and biological characterization, positions it as a valuable asset in modern pharmacology.
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